molecular formula C9H12N4O3 B7824621 methyl 2-(2-methyl-5-oxo-6,7-dihydro-1H-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)acetate

methyl 2-(2-methyl-5-oxo-6,7-dihydro-1H-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)acetate

Cat. No.: B7824621
M. Wt: 224.22 g/mol
InChI Key: NCGRZYZIDGLDKV-UHFFFAOYSA-N
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Description

The compound with the identifier “methyl 2-(2-methyl-5-oxo-6,7-dihydro-1H-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)acetate” is a chemical entity listed in the PubChem database

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of the compound “methyl 2-(2-methyl-5-oxo-6,7-dihydro-1H-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)acetate” involves multiple steps, each requiring specific reagents and conditions. The detailed synthetic route and reaction conditions are typically documented in scientific literature and patents. For instance, the preparation of similar compounds often involves the use of organic solvents, catalysts, and controlled temperature and pressure conditions .

Industrial Production Methods

Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and automated synthesis may be employed to achieve efficient large-scale production.

Chemical Reactions Analysis

Types of Reactions

The compound “methyl 2-(2-methyl-5-oxo-6,7-dihydro-1H-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)acetate” can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions for these reactions vary but often involve specific temperatures, pressures, and solvents to ensure the desired reaction proceeds efficiently.

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation reactions may produce oxidized derivatives, while substitution reactions may yield various substituted compounds.

Scientific Research Applications

The compound “methyl 2-(2-methyl-5-oxo-6,7-dihydro-1H-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)acetate” has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of the compound “methyl 2-(2-methyl-5-oxo-6,7-dihydro-1H-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)acetate” involves its interaction with specific molecular targets and pathways within biological systems. This interaction can lead to various biochemical and physiological effects. The exact mechanism depends on the compound’s structure and the context in which it is used. For example, it may act as an enzyme inhibitor, receptor agonist, or signaling pathway modulator .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to “methyl 2-(2-methyl-5-oxo-6,7-dihydro-1H-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)acetate” can be identified based on their chemical structure and properties. These compounds may share similar functional groups or molecular frameworks. Examples of similar compounds include those listed in the PubChem database with related chemical structures .

Uniqueness

The uniqueness of “this compound” lies in its specific chemical structure, which may confer unique properties and applications compared to other similar compounds

Properties

IUPAC Name

methyl 2-(2-methyl-5-oxo-6,7-dihydro-1H-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N4O3/c1-5-10-9-11-8(15)6(3-7(14)16-2)4-13(9)12-5/h6H,3-4H2,1-2H3,(H,10,11,12,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCGRZYZIDGLDKV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=NC(=O)C(CN2N1)CC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NC2=NC(=O)C(CN2N1)CC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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